molecular formula C11H13BrO2Zn B14887830 4-BenZyloxy-4-oxobutylZinc bromide

4-BenZyloxy-4-oxobutylZinc bromide

Cat. No.: B14887830
M. Wt: 322.5 g/mol
InChI Key: OSGYYTBUKDOADH-UHFFFAOYSA-M
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Description

4-Benzyloxy-4-oxobutylzinc bromide is an organozinc compound with the molecular formula C11H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-4-oxobutylzinc bromide can be synthesized through the reaction of 4-benzyloxy-4-oxobutyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Benzyloxy-4-oxobutyl bromide+Zn4-Benzyloxy-4-oxobutylzinc bromide\text{4-Benzyloxy-4-oxobutyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Benzyloxy-4-oxobutyl bromide+Zn→4-Benzyloxy-4-oxobutylzinc bromide

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis method. The process includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to electrophilic centers in carbonyl compounds, forming new carbon-carbon bonds.

    Transmetalation: It can participate in transmetalation reactions with transition metals, facilitating cross-coupling reactions.

    Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Carbonyl Compounds: For nucleophilic addition reactions.

    Transition Metal Catalysts: For cross-coupling reactions.

    Nucleophiles: For substitution reactions.

Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents such as THF .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

Scientific Research Applications

4-Benzyloxy-4-oxobutylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of advanced materials and polymers.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyloxy-4-oxobutylzinc bromide involves its ability to act as a nucleophile or a transmetalation agent. In nucleophilic addition reactions, the zinc atom coordinates with the electrophilic center, facilitating the addition of the benzyloxy-oxobutyl group. In transmetalation reactions, the zinc atom transfers the organic group to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with an ethoxy group instead of a benzyloxy group.

    4-Methoxy-4-oxobutylzinc bromide: Similar in structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

4-Benzyloxy-4-oxobutylzinc bromide is unique due to its benzyloxy group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required .

Properties

Molecular Formula

C11H13BrO2Zn

Molecular Weight

322.5 g/mol

IUPAC Name

benzyl butanoate;bromozinc(1+)

InChI

InChI=1S/C11H13O2.BrH.Zn/c1-2-6-11(12)13-9-10-7-4-3-5-8-10;;/h3-5,7-8H,1-2,6,9H2;1H;/q-1;;+2/p-1

InChI Key

OSGYYTBUKDOADH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC(=O)OCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

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